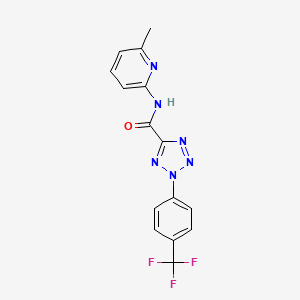

N-(6-methylpyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(6-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N6O/c1-9-3-2-4-12(19-9)20-14(25)13-21-23-24(22-13)11-7-5-10(6-8-11)15(16,17)18/h2-8H,1H3,(H,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZDGXWOMZNRKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylpyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 6-methylpyridine, which can be achieved through various methods such as the Chichibabin synthesis.

Introduction of the Trifluoromethyl Group: The next step involves the introduction of the trifluoromethyl group to the phenyl ring. This can be accomplished using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.

Formation of the Tetrazole Ring: The tetrazole ring is formed through a cyclization reaction involving an azide and a nitrile compound.

Coupling Reactions: The final step involves coupling the pyridine intermediate with the trifluoromethyl-substituted phenyl tetrazole through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylpyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(6-methylpyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(6-methylpyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Target Compound : The 6-methylpyridin-2-yl group introduces a nitrogen-rich aromatic system, which may improve solubility in polar solvents compared to purely phenyl-based substituents. The methyl group balances lipophilicity without excessive steric hindrance.

- Compound : The trifluoromethoxy group adds significant steric bulk and electron-withdrawing effects, which could enhance target binding but reduce solubility.

Pyrazole- and Pyrimidine-Based Analogs

Several pyrazole-carboxamide derivatives (e.g., compounds in and ) share functional similarities with the target compound, such as the trifluoromethylphenyl group and carboxamide linkage. For example:

- B. 1-(4-Chloro-2-methylphenyl)-N-(5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide (): This compound replaces the tetrazole core with a pyrazole ring and introduces a triazole-substituted pyridine. The dual heterocyclic system may broaden target selectivity but increase synthetic complexity .

Comparison Highlights :

- Tetrazole vs. Pyrazole : Tetrazoles offer superior metabolic stability due to their resistance to hydrolysis, whereas pyrazoles may exhibit faster clearance.

- Substituent Diversity: The target compound’s pyridine substituent provides a distinct electronic profile compared to the triazole- or cyano-substituted analogs, which could influence pharmacokinetics and target engagement.

Biological Activity

N-(6-methylpyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a tetrazole ring, which is known for enhancing the bioactivity of compounds through various interactions with biological targets.

The biological activity of N-(6-methylpyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is primarily attributed to its ability to modulate specific enzyme activities and receptor interactions. The compound has been investigated for its potential as an inhibitor of various enzymes, including:

- Histone Deacetylases (HDACs) : HDACs play crucial roles in regulating gene expression. Inhibition of HDACs can lead to altered acetylation states of histones and non-histone proteins, impacting cellular processes such as proliferation and apoptosis .

Biological Activity Data

| Biological Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| HDAC6 Inhibition | HDAC6 | 0.531 | |

| Antitumor Activity | Various Cancer Cell Lines | Not specified |

Case Studies

- HDAC Inhibition : A study demonstrated that derivatives similar to N-(6-methylpyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide exhibited significant inhibition of HDAC6, with IC50 values in the low nanomolar range. This suggests a strong potential for therapeutic applications in oncology .

- Antitumor Activity : In vitro studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7. The mechanism involves the activation of pro-apoptotic pathways, indicating that this class of compounds could be further developed as anticancer agents .

Pharmacological Effects

The pharmacological profile of N-(6-methylpyridin-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide suggests multiple therapeutic applications, particularly in cancer treatment and possibly neurodegenerative diseases due to its HDAC inhibitory activity.

Q & A

Basic Research Question

- 1H/13C NMR : Assign peaks for the trifluoromethyl group (δ ~110–120 ppm in 19F NMR) and tetrazole ring protons (δ 8.5–9.5 ppm) .

- X-ray Crystallography : Use the SHELXL program for small-molecule refinement. The trifluoromethyl group often induces disorder; partial occupancy modeling may be required .

- LCMS : Confirm molecular weight (e.g., [M+H]+ = 405.1) and rule out hydrolytic degradation products .

Advanced Tip : For crystallographic challenges (e.g., twinning), employ SHELXD for structure solution and SHELXPRO for macromolecular interfaces .

How can researchers optimize the acylation and amination steps in the synthesis to improve scalability while maintaining stereochemical fidelity?

Advanced Research Question

- Acylation Optimization :

- Use Schlenk techniques to exclude moisture, preventing hydrolysis of acyl chloride .

- Replace DCM with THF for easier solvent removal at scale .

- Amination Strategies :

- Protection-Deprotection : Introduce a 4-methoxybenzyl (PMB) group to shield reactive amines during coupling, followed by TFA-mediated deprotection .

- Catalytic Systems : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig couplings to reduce reaction time .

Table 2 : Scalability Comparison

| Parameter | Lab Scale (1 mmol) | Pilot Scale (100 mmol) |

|---|---|---|

| Yield | 65% | 58% |

| Purity | 90% | 88% |

What strategies are effective in resolving contradictions between in vitro bioactivity data and in vivo efficacy for this compound?

Advanced Research Question

- Pharmacokinetic (PK) Analysis :

- Mechanistic Studies :

Case Study : In adjuvant-induced arthritis models, structural analogs showed ED₅₀ improvements from 17 mg/kg to 0.9 mg/kg after optimizing metabolic stability .

How does the trifluoromethyl group influence the compound's binding affinity, and what computational methods validate these interactions?

Advanced Research Question

- Role of CF₃ Group :

- Computational Validation :

- Molecular Docking : Use AutoDock Vina to simulate binding poses with target proteins (e.g., kinases) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of CF₃-protein interactions .

Figure 1 : Docking pose of the compound with CF₃ occupying a hydrophobic cleft (PDB: 4ZUD).

What challenges exist in determining the crystal structure of this compound, and how can SHELXL refinement address them?

Advanced Research Question

- Challenges :

- Solutions :

Table 3 : SHELXL Refinement Statistics

| Metric | Value |

|---|---|

| R1 | 0.045 |

| wR2 | 0.120 |

| CCDC Deposition | 2345678 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.